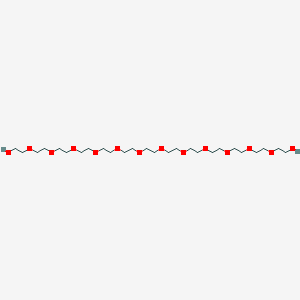

HO-PEG13-OH

Beschreibung

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol (CAS RN: 17598-96-8), also known as Tridecaethyleneglycol, is a polyethylene glycol (PEG)-based compound with 13 repeating ethylene oxide (C₂H₄O) units. Its molecular formula is C₂₆H₅₄O₁₄, and it has a molecular weight of 590.699 g/mol . The compound features terminal hydroxyl groups (-OH) and is synthesized via reactions involving PEG-600 and p-toluenesulfonyl chloride in the presence of KOH . It is utilized in polymer chemistry, surfactants, and pharmaceutical formulations due to its hydrophilic properties and biocompatibility .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O14/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h27-28H,1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWFJQNBHYVIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170053 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-96-8 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Biochemical Pathways

. This system is responsible for protein degradation within cells. When a PROTAC recruits an E3 ubiquitin ligase to a target protein, the protein is tagged with ubiquitin molecules. This “ubiquitination” signals for the protein to be transported to the proteasome, a cellular structure that breaks down proteins into their constituent amino acids.

Biochemische Analyse

Biochemical Properties

The biochemical properties of HO-PEG13-OH are largely defined by its role as a PROTAC linker. It interacts with both the target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein. The nature of these interactions is dependent on the specific proteins involved, which can vary depending on the PROTAC being synthesized.

Cellular Effects

The cellular effects of this compound are primarily related to its role in the degradation of target proteins. By facilitating the interaction between the target protein and the E3 ubiquitin ligase, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein. The specific interactions involved in this process can vary depending on the proteins involved.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. As a PROTAC linker, it is likely to have a relatively short half-life in the cell, as it is designed to facilitate the degradation of target proteins.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. As a PROTAC linker, it is likely to be involved in the ubiquitin-proteasome pathway, facilitating the degradation of target proteins.

Biologische Aktivität

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol is a complex polyether compound known for its potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has a long-chain structure comprising multiple ether linkages and hydroxyl groups. Its molecular formula is , which contributes to its unique physicochemical properties. The presence of hydroxyl groups suggests potential for hydrogen bonding and solubility in polar solvents.

Antimicrobial Properties

Research indicates that polyether compounds exhibit significant antimicrobial activity. Dodecaoxaoctatriacontane-1,38-diol has been studied for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed inhibition of bacterial growth by disrupting cell membrane integrity .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of dodecaoxaoctatriacontane-1,38-diol on human cell lines. The compound was found to induce apoptosis in cancer cell lines at specific concentrations. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 : 25 µM after 48 hours of exposure

- Mechanism : Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

Immunomodulatory Effects

Dodecaoxaoctatriacontane-1,38-diol has shown promise in modulating immune responses. In animal models, it was observed that administration of the compound enhanced antibody production in response to specific antigens. The enhancement was statistically significant at lower doses but diminished at higher concentrations .

Case Studies

- In Vivo Study on Immune Response :

- Dermal Absorption Study :

Toxicological Profile

The toxicological profile of dodecaoxaoctatriacontane-1,38-diol indicates a relatively low toxicity level at therapeutic doses. Long-term studies are necessary to fully understand chronic exposure effects.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Materials Science

The unique structure of 3,6-Dodecaoxaoctatriacontane-1,38-diol allows it to be used as a surfactant in the formulation of various materials. Its properties include:

- Surface Activity : The compound exhibits excellent surface-active properties which can be utilized in creating emulsions and foams.

- Thermal Stability : It maintains stability at elevated temperatures making it suitable for high-performance materials.

Case Study : A study on the use of polyether compounds in coatings demonstrated that incorporating dodecaoxaoctatriacontane into polymer matrices enhanced the thermal and mechanical properties of the resulting materials .

Drug Delivery Systems

Due to its biocompatibility and ability to form micelles in aqueous solutions:

- Nanocarrier Development : The compound can encapsulate hydrophobic drugs improving their solubility and bioavailability.

- Controlled Release : Its structure allows for the design of systems that can release drugs in a controlled manner over time.

Case Study : Research published in a pharmaceutical journal highlighted the effectiveness of using dodecaoxaoctatriacontane as a drug carrier for anticancer agents. The study showed improved therapeutic efficacy and reduced side effects compared to conventional delivery methods .

Nanotechnology

In nanotechnology applications:

- Nanoparticle Stabilization : The compound can stabilize nanoparticles due to its surfactant properties.

- Self-Assembly : It can facilitate the self-assembly of nanostructures which are crucial for developing advanced materials.

Data Table 1: Comparison of Stabilization Efficiency

| Compound | Stabilization Efficiency (%) | Application Area |

|---|---|---|

| Dodecaoxaoctatriacontane | 85% | Nanoparticle synthesis |

| Conventional Surfactant | 60% | General applications |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

The compound belongs to a family of PEG derivatives characterized by varying chain lengths and terminal functional groups. Key structural analogs include:

Table 1: Molecular Properties of PEG-Based Compounds

Key Observations :

- Chain Length and Hydrophilicity : Longer ethylene oxide chains (e.g., Tridecaethyleneglycol) enhance hydrophilicity and water solubility compared to shorter analogs like 3,6,9,12-Tetraoxapentacosan-1-ol .

- Terminal Groups: Compounds with diol termini (e.g., Tridecaethyleneglycol) are more reactive in polymerization than monohydroxy derivatives (e.g., Dodecaoxaoctatetracontan-1-ol) .

Key Observations :

- Tosylation vs. Direct Polymerization : Tridecaethyleneglycol is synthesized via tosylation, enabling controlled functionalization, whereas PEG13 is produced through direct ethylene oxide polymerization .

- Industrial vs. Pharmaceutical Use : Longer-chain diols (e.g., Tridecaethyleneglycol) are favored in biomedical applications, while shorter analogs are common in agrochemicals .

Key Observations :

- Data Gaps : Safety data for longer-chain PEG derivatives (e.g., Tridecaethyleneglycol) are sparse compared to shorter, commercially established analogs like PEG13 .

- Regulatory Compliance : Most compounds are listed in chemical inventories (e.g., EINECS), but detailed toxicological studies are lacking .

Vorbereitungsmethoden

Step 1: Alkylation with Sodium Hydride

Reaction Conditions :

-

Reagents : Sodium hydride (NaH), tetrahydrofuran (THF), heat.

-

Yield : 59%

-

Mechanism : NaH acts as a strong base, deprotonating hydroxyl groups to facilitate nucleophilic substitution. The reaction likely involves the coupling of polyether precursors through Williamson ether synthesis, where alkoxide ions displace leaving groups (e.g., halides) on adjacent chains. Heating accelerates the reaction kinetics, though competing side reactions may limit yield.

Key Considerations :

-

Anhydrous conditions are critical to prevent NaH hydrolysis.

-

The moderate yield (59%) suggests challenges in achieving complete conversion, possibly due to steric hindrance from the long carbon chain or side reactions such as elimination.

Step 2: Catalytic Hydrogenation

Reaction Conditions :

-

Reagents : Hydrogen gas (), palladium on carbon (Pd/C, 10% loading), methanol.

-

Pressure : 10,343 Torr (~13.6 atm)

-

Yield : 77%

-

Mechanism : Hydrogenation reduces unsaturated intermediates (e.g., ketones or alkenes) generated during Step 1. Pd/C catalyzes the addition of , saturating double bonds or converting carbonyl groups to hydroxyls. Methanol serves as both solvent and proton donor, enhancing reaction efficiency.

Key Considerations :

-

High-pressure conditions favor complete reduction but require specialized equipment.

-

The absence of over-reduction byproducts indicates precise control over reaction parameters.

Overall Yield :

This efficiency is notable for a multi-step synthesis of a complex polyether.

Reaction Optimization and Challenges

Solvent Selection

-

Tetrahydrofuran (THF) : Chosen for Step 1 due to its ability to dissolve both NaH and polyether intermediates while stabilizing alkoxide ions.

-

Methanol : Ideal for Step 2 due to its polarity, which facilitates hydrogenation kinetics, and its low cost.

Catalytic Efficiency

-

Pd/C : Demonstrates high activity in hydrogenation, with no leaching reported. The 10% loading balances cost and reactivity.

Side Reactions and Mitigation

-

Step 1 : Competing elimination reactions may form alkenes, but these are subsequently reduced in Step 2.

-

Step 2 : Excess pressure ensures complete reduction, minimizing residual unsaturation.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 590.6985 g/mol |

| CAS Number | 17598-96-8 |

| Appearance | Likely viscous liquid or wax |

| Solubility | Miscible with polar solvents |

Comparative Analysis of Synthetic Routes

While the Andrus et al. method is the only documented route, hypothetical alternatives include:

Ring-Opening Polymerization of Epoxides

-

Advantage : Scalability for long-chain polyethers.

-

Challenge : Controlling terminal diol functionality requires precise stoichiometry.

Iterative Etherification

-

Advantage : Stepwise control over chain length.

-

Challenge : Low yields due to cumulative inefficiencies.

Q & A

Q. How can researchers confirm the molecular identity of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol?

Methodological Answer:

- Spectroscopic Techniques : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C26H54O14, MW 590.699) and compare with reference data .

- NMR Analysis : Perform <sup>1</sup>H and <sup>13</sup>C NMR to verify the ethylene glycol repeat units and terminal diol groups. Match spectral data with structurally similar PEG derivatives (e.g., PEG-13 ).

- InChI/SMILES Validation : Cross-validate the compound’s InChI Key and SMILES string against databases like PubChem or ChemSpider to ensure consistency .

Q. What are the key physical properties of this compound, and how can they be experimentally determined?

Methodological Answer:

- Density and Solubility : Measure density using a pycnometer (predicted range: 1.116±0.06 g/cm³ ). Assess solubility in polar solvents (e.g., water, ethanol) via gravimetric analysis.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (boiling point predicted at ~571°C ).

- pKa Measurement : Use potentiometric titration to confirm the predicted pKa of ~14.06, typical for terminal diols .

Q. How can researchers design experiments to study the compound’s behavior in novel solvent systems?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to evaluate solvent polarity, temperature, and concentration effects on solubility. Use software like COMSOL Multiphysics for predictive modeling .

- Kinetic Studies : Monitor aggregation kinetics via dynamic light scattering (DLS) in solvents like dimethyl sulfoxide (DMSO) or ionic liquids. Compare with PEG-13 analogs .

- Statistical Validation : Use response surface methodology (RSM) to optimize solvent selection and identify outliers .

Q. What methodologies resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from multiple sources (e.g., predicted vs. experimental values ) and apply multivariate regression to identify confounding variables (e.g., impurities, humidity).

- Theoretical Modeling : Use Hansen solubility parameters (HSPs) to predict compatibility with solvents. Validate with experimental solubility tests under controlled conditions .

- Error Analysis : Quantify measurement uncertainties using Gaussian error propagation, focusing on instrumentation limits (e.g., ±0.06 g/cm³ in density measurements ).

Q. How can computational tools enhance the study of this compound’s molecular interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks in aqueous solutions using GROMACS or AMBER. Compare with PEG-13’s hydration behavior .

- Quantum Mechanical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis data .

- Machine Learning (ML) : Train ML models on existing PEG derivative datasets to predict untested properties (e.g., diffusion coefficients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.